molecular formula C20H30N2O3S B2445376 N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941990-13-2

N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No. B2445376
CAS RN: 941990-13-2
M. Wt: 378.53
InChI Key: ASBSVZRBOSURAK-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide” is a synthetic compound . It belongs to the class of piperidine derivatives, which are important synthetic fragments for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

1. Structural Aspects and Properties

N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, a structurally similar compound to N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide, has been studied for its structural aspects. It forms gels when treated with certain mineral acids and crystalline salts with others. This property could be relevant in material science for designing substances with specific physical properties (Karmakar, Sarma, & Baruah, 2007).

2. Medicinal Chemistry Applications

Compounds like N-[1-(4-¿[4-(pyrimidin-2-yl)piperazin-1-yl]methyl¿phenyl)cyclopropyl] acetamide (Y-39041), which show dual cytokine regulation, are of significant interest in medicinal chemistry. They demonstrate potential in treating conditions like septic shock, rheumatoid arthritis, and Crohn's diseases by modulating immune responses (Fukuda et al., 2000).

3. Synthesis of Bioactive Compounds

Compounds like N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide are considered important precursors for pharmacologically interesting β-lactams and other bioactive compounds. Their synthesis is a key area of interest in the development of new drugs and treatments (Kiss & Fülöp, 2014).

4. Chemical Synthesis and Reactions

The study of reactions involving similar compounds, like cyclization of aryl radicals to form oxindoles or quinolones, contributes to the understanding of chemical synthesis processes. These reactions are crucial for creating a variety of chemical structures used in pharmaceuticals and other applications (Gonzalez-Lopez de Turiso & Curran, 2005).

5. Agricultural Chemistry

Compounds like α-isocyanocyclohexylidene-acetylpiperidine demonstrate selective herbicidal activity against broad-leaf plants. Understanding and synthesizing such compounds can lead to the development of targeted herbicides in agriculture (Nunami et al., 1985).

Future Directions

The future directions for the research and development of “N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide” and similar compounds could involve the discovery and biological evaluation of potential drugs containing piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that the compound binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB .

Biochemical Pathways

The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB is activated by binding to PI(3,4,5)P3 and phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide can lead to a decrease in cell proliferation and survival, as PKB promotes these processes . Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name

N-cyclohexyl-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-16-10-12-19(13-11-16)26(24,25)22-14-6-5-9-18(22)15-20(23)21-17-7-3-2-4-8-17/h10-13,17-18H,2-9,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBSVZRBOSURAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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